molecular formula C14H18ClNO3 B1389071 Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate CAS No. 1217657-61-8

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Cat. No. B1389071
CAS RN: 1217657-61-8
M. Wt: 283.75 g/mol
InChI Key: SHWBCTGQDOJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (MCHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning it can exist in two different forms, known as enantiomers, that have different physical and chemical properties. MCHP is a derivative of pyrrolidine and is used in a variety of research applications, including drug design, enzyme inhibition, and protein structure analysis.

Mechanism Of Action

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used as a model compound to study the mechanism of action of enzymes and other proteins. It has been found to interact with proteins in a number of ways, including binding to active sites, competing with other molecules for binding sites, and inducing conformational changes. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of small molecule inhibitors on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the biochemical and physiological effects of small molecule inhibitors on proteins. In particular, it has been used to study the effects of inhibitors on enzyme activity and protein structure. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.

Advantages And Limitations For Lab Experiments

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a chiral compound, which allows it to be used to study the structure and function of proteins. However, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is not very stable, which can limit its usefulness in certain experiments.

Future Directions

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of potential future applications in scientific research. For example, it can be used to study the structure and function of proteins, as well as to develop new drugs. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of small molecule inhibitors on enzyme activity and protein structure. Finally, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.

Scientific Research Applications

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein structure analysis. It has been used as a model compound to study the structure and function of enzymes, as well as to study the interaction of drug molecules with their targets. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the structure of proteins and to develop new drugs.

properties

IUPAC Name

methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-9(8-17)12(16-14)10-5-3-4-6-11(10)15/h3-6,9,12,16-17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWBCTGQDOJFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=CC=C2Cl)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
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Reactant of Route 2
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 5
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

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